Cas no 347910-62-7 (2-(4-Cyclohexylphenoxy)acetyl-N-phenylhydrazinecarbothioamide)

2-(4-Cyclohexylphenoxy)acetyl-N-phenylhydrazinecarbothioamide 化学的及び物理的性質
名前と識別子
-
- 2-(2-(4-Cyclohexylphenoxy)acetyl)-N-phenylhydrazinecarbothioamide
- SR-01000535942
- 1-[[2-(4-cyclohexylphenoxy)acetyl]amino]-3-phenylthiourea
- 2-(4-Cyclohexylphenoxy)acetic acid 2-[(phenylamino)thioxomethyl]hydrazide
- AKOS001731143
- CS-0320288
- 2-(4-CYCLOHEXYLPHENOXY)-N-[(PHENYLCARBAMOTHIOYL)AMINO]ACETAMIDE
- 2-[(4-cyclohexylphenoxy)acetyl]-N-phenylhydrazinecarbothioamide
- SR-01000535942-1
- ALBB-025093
- acetic acid, (4-cyclohexylphenoxy)-, 2-[(phenylamino)thioxomethyl]hydrazide
- SB86480
- H34903
- MFCD01234012
- STK733063
- 347910-62-7
- LS-08332
- 2-(4-Cyclohexylphenoxy)acetyl-N-phenylhydrazinecarbothioamide
-
- MDL: MFCD01234012
- インチ: InChI=1S/C21H25N3O2S/c25-20(23-24-21(27)22-18-9-5-2-6-10-18)15-26-19-13-11-17(12-14-19)16-7-3-1-4-8-16/h2,5-6,9-14,16H,1,3-4,7-8,15H2,(H,23,25)(H2,22,24,27)
- InChIKey: OGLQFLRQOJJPQB-UHFFFAOYSA-N
- ほほえんだ: O=C(NNC(NC1=CC=CC=C1)=S)COC2=CC=C(C3CCCCC3)C=C2
計算された属性
- せいみつぶんしりょう: 383.16674822Da
- どういたいしつりょう: 383.16674822Da
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 3
- 重原子数: 27
- 回転可能化学結合数: 5
- 複雑さ: 468
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 5.3
- トポロジー分子極性表面積: 94.5Ų
2-(4-Cyclohexylphenoxy)acetyl-N-phenylhydrazinecarbothioamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | C131385-2000mg |
2-[(4-Cyclohexylphenoxy)acetyl]-N-phenylhydrazinecarbothioamide |
347910-62-7 | 2g |
$ 505.00 | 2022-06-06 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1390958-1g |
2-(4-Cyclohexylphenoxy)acetic acid 2-[(phenylamino)thioxomethyl]hydrazide |
347910-62-7 | 97% | 1g |
¥1036.00 | 2024-05-17 | |
abcr | AB415195-5 g |
2-[(4-Cyclohexylphenoxy)acetyl]-N-phenylhydrazinecarbothioamide |
347910-62-7 | 5g |
€368.40 | 2022-08-31 | ||
abcr | AB415195-10g |
2-[(4-Cyclohexylphenoxy)acetyl]-N-phenylhydrazinecarbothioamide; . |
347910-62-7 | 10g |
€525.00 | 2024-04-17 | ||
A2B Chem LLC | AJ08702-500mg |
2-[(4-Cyclohexylphenoxy)acetyl]-n-phenylhydrazinecarbothioamide |
347910-62-7 | >95% | 500mg |
$370.00 | 2024-04-20 | |
A2B Chem LLC | AJ08702-10g |
2-[(4-Cyclohexylphenoxy)acetyl]-n-phenylhydrazinecarbothioamide |
347910-62-7 | >95% | 10g |
$689.00 | 2024-04-20 | |
Crysdot LLC | CD12080664-5g |
2-(2-(4-Cyclohexylphenoxy)acetyl)-N-phenylhydrazinecarbothioamide |
347910-62-7 | 97% | 5g |
$306 | 2024-07-24 | |
abcr | AB415195-500mg |
2-[(4-Cyclohexylphenoxy)acetyl]-N-phenylhydrazinecarbothioamide; . |
347910-62-7 | 500mg |
€157.00 | 2024-04-17 | ||
abcr | AB415195-500 mg |
2-[(4-Cyclohexylphenoxy)acetyl]-N-phenylhydrazinecarbothioamide |
347910-62-7 | 500MG |
€151.00 | 2022-08-31 | ||
abcr | AB415195-1 g |
2-[(4-Cyclohexylphenoxy)acetyl]-N-phenylhydrazinecarbothioamide |
347910-62-7 | 1g |
€165.60 | 2022-08-31 |
2-(4-Cyclohexylphenoxy)acetyl-N-phenylhydrazinecarbothioamide 関連文献
-
Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
-
Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
-
Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
-
Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
-
Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
-
Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
-
Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
-
Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
2-(4-Cyclohexylphenoxy)acetyl-N-phenylhydrazinecarbothioamideに関する追加情報
Professional Introduction to Compound with CAS No. 347910-62-7 and Product Name: 2-(4-Cyclohexylphenoxy)acetyl-N-phenylhydrazinecarbothioamide
The compound with the CAS number 347910-62-7 and the product name 2-(4-Cyclohexylphenoxy)acetyl-N-phenylhydrazinecarbothioamide represents a significant advancement in the field of pharmaceutical chemistry. This compound has garnered considerable attention due to its unique structural features and potential applications in medicinal chemistry. The molecular structure, characterized by a 4-cyclohexylphenoxy moiety and an N-phenylhydrazinecarbothioamide backbone, suggests a multifaceted role in biochemical interactions, making it a subject of intense research interest.
In recent years, the development of novel heterocyclic compounds has been a cornerstone in the quest for effective therapeutic agents. The presence of the 4-cyclohexylphenoxy group in this compound not only imparts steric stability but also enhances solubility, which are critical factors in drug design. This feature is particularly relevant in the context of oral and parenteral drug delivery systems, where bioavailability remains a key challenge. The compound’s ability to interact with biological targets while maintaining structural integrity opens up possibilities for applications in treating a variety of diseases.
The N-phenylhydrazinecarbothioamide moiety is another intriguing aspect of this compound. Hydrazine derivatives have long been recognized for their pharmacological properties, including anti-inflammatory, analgesic, and even anticancer effects. The incorporation of a sulfur atom in the thioamide group introduces additional reactivity, which could be exploited for further chemical modifications. This flexibility makes the compound a valuable scaffold for designing next-generation drugs that can be tailored to specific therapeutic needs.
Recent studies have highlighted the importance of optimizing drug-like properties such as lipophilicity, solubility, and metabolic stability. The 2-(4-Cyclohexylphenoxy)acetyl-N-phenylhydrazinecarbothioamide structure demonstrates an impressive balance of these properties. Computational modeling and experimental data suggest that this compound exhibits favorable pharmacokinetic profiles, which are essential for its clinical efficacy. Such attributes make it a promising candidate for further investigation in preclinical and clinical trials.
The field of medicinal chemistry is continuously evolving, with new methodologies and technologies enhancing our ability to discover and develop innovative therapeutics. The synthesis of this compound exemplifies the latest trends in organic chemistry, where multi-step reactions are employed to construct complex molecules with high precision. Advances in synthetic techniques have enabled chemists to explore intricate structures that were previously inaccessible, leading to the discovery of novel bioactive compounds.
One of the most exciting aspects of this research is its potential impact on drug discovery pipelines. The 4-cyclohexylphenoxy group provides a unique handle for further derivatization, allowing researchers to fine-tune the properties of the molecule. This adaptability is crucial in addressing the diverse needs of modern medicine. Whether it is targeting specific enzymes or modulating receptor activity, the flexibility offered by this scaffold is invaluable.
In conclusion, the compound with CAS No. 347910-62-7 and the product name 2-(4-Cyclohexylphenoxy)acetyl-N-phenylhydrazinecarbothioamide represents a significant contribution to pharmaceutical chemistry. Its unique structural features and promising pharmacological properties make it a compelling candidate for further research and development. As our understanding of biological systems continues to grow, compounds like this one will play an increasingly important role in shaping the future of medicine.
347910-62-7 (2-(4-Cyclohexylphenoxy)acetyl-N-phenylhydrazinecarbothioamide) 関連製品
- 2044705-75-9(rac-(2R,3S)-2-(3-methyl-1,2,4-oxadiazol-5-yl)oxolan-3-amine)
- 339101-72-3(4-Amino-2-(2-{3-chloro-5-(trifluoromethyl)-2-pyridinylamino}ethyl)-1H-isoindole-1,3(2H)-dione)
- 946315-04-4(2-4-(5-bromo-2-ethoxybenzenesulfonyl)piperazin-1-yl-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine)
- 1805255-18-8(3-(Difluoromethyl)-4,6-dimethoxypyridine-2-sulfonamide)
- 1806549-40-5(Ethyl 6-hydroxy-3-(trifluoromethyl)picolinate)
- 1256824-06-2(4-Bromo-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine)
- 2295485-44-6(5-(fluorosulfonyl)-2,3-dihydro-1-benzofuran-3-carboxylic acid)
- 1018052-77-1(ethyl 2-{3,5-dimethyl-1H-pyrazolo3,4-bpyridin-1-yl}acetate)
- 1213065-82-7((4S)-6-CHLORO-8-FLUOROCHROMANE-4-YLAMINE)
- 960250-51-5(3-{(3-methylbutan-2-yl)aminomethyl}phenol)
